5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde
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Overview
Description
5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings Azo compounds are known for their vibrant colors and are widely used in dyeing and printing industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 3-chloro-4-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-hydroxybenzaldehyde under basic conditions to yield the desired azo compound .
Industrial Production Methods
Industrial production of azo compounds often employs similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, with careful control of reaction conditions to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to alterations in their structure and function. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-(4-bromo-3-methylphenyl)diazenyl]-2-hydroxybenzaldehyde
- 5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzoic acid
- 5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxyacetophenone
Uniqueness
5-[(E)-(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups on the aromatic ring influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H11ClN2O2 |
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Molecular Weight |
274.70 g/mol |
IUPAC Name |
5-[(3-chloro-4-methylphenyl)diazenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H11ClN2O2/c1-9-2-3-12(7-13(9)15)17-16-11-4-5-14(19)10(6-11)8-18/h2-8,19H,1H3 |
InChI Key |
GRHZDNWTHJDWFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC(=C(C=C2)O)C=O)Cl |
Origin of Product |
United States |
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